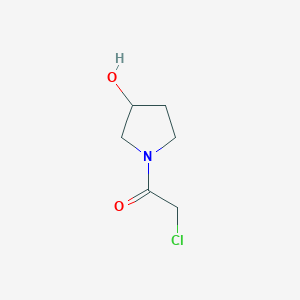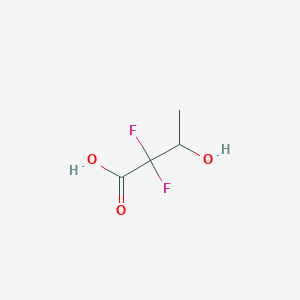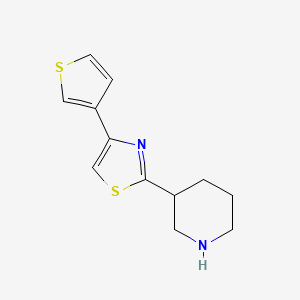
1,3,5-三(3-碘苯基)苯
描述
1,3,5-Tris(3-iodophenyl)benzene, also known as TIPS, is a synthetic organic compound that has been widely studied and utilized in scientific research due to its unique properties. It is an aromatic compound composed of three phenyl rings, each of which is substituted with an iodide group. TIPS has a wide range of applications, including synthesis of various organic compounds, biochemical and physiological studies, and more.
科学研究应用
二维卤素-卤素键自组装纳米结构
星形1,3,5-三(3-碘苯基)苯分子已被用于形成二聚体,这些二聚体在石墨表面上自组装成二维多孔卤素-卤素键纳米结构 . 这种结构可以使用不同的溶剂进行定制 .
相变热力学
1,3,5-三(3-碘苯基)苯是一种有机非电解质,具有非晶态的显着稳定性 . 其玻璃态和过冷液态已通过光谱和量热方法进行研究 .
金属-有机框架(MOFs)的合成
未来方向
- Kasprzak, A., Guńka, P. A., Kowalczyk, A., & Nowicka, A. M. (2020). Synthesis and structural, electrochemical, and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecule showing aggregation-induced enhanced emissionDalton Transactions, 49(40), 14807-14814 .
作用机制
Target of Action
It has been observed that this compound forms dimers that self-assemble into two-dimensional porous halogen–halogen bonded nanoarchitectures on the graphite surface . This suggests that the compound may interact with certain targets to form complex structures.
Mode of Action
The mode of action of 1,3,5-Tris(3-iodophenyl)benzene involves the formation of dimers that self-assemble into two-dimensional porous halogen–halogen bonded nanoarchitectures . This self-assembly process is facilitated by the presence of iodine atoms in the compound, which form iodine···iodine bonds . The structure of the porous organic network can be tailored using different solvents .
Pharmacokinetics
It is known that the compound has a high molecular weight (684089 Da) and a low vapor pressure (00±18 mmHg at 25°C), suggesting that it may have low bioavailability .
Action Environment
The action of 1,3,5-Tris(3-iodophenyl)benzene is influenced by environmental factors such as the presence of different solvents, which can tailor the structure of the porous organic network formed by the compound .
生化分析
Biochemical Properties
1,3,5-Tris(3-iodophenyl)benzene plays a significant role in biochemical reactions, particularly in the field of photoluminescence and chemo-sensing. It interacts with various enzymes, proteins, and other biomolecules through its iodine atoms, which can form halogen bonds with electron-rich sites on these biomolecules. These interactions can lead to changes in the conformation and activity of the biomolecules, thereby influencing biochemical pathways. For example, 1,3,5-Tris(3-iodophenyl)benzene has been shown to interact with proteins involved in oxidative stress responses, potentially modulating their activity and stability .
Cellular Effects
The effects of 1,3,5-Tris(3-iodophenyl)benzene on cellular processes are diverse and depend on the concentration and exposure time. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in antioxidant defense mechanisms, leading to enhanced cellular resistance to oxidative stress . Additionally, 1,3,5-Tris(3-iodophenyl)benzene can modulate cell signaling pathways by interacting with key signaling proteins, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 1,3,5-Tris(3-iodophenyl)benzene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through halogen bonding and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, 1,3,5-Tris(3-iodophenyl)benzene has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Tris(3-iodophenyl)benzene can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or strong oxidizing agents . Long-term exposure to 1,3,5-Tris(3-iodophenyl)benzene has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 1,3,5-Tris(3-iodophenyl)benzene in animal models vary with different dosages. At low doses, this compound can enhance cellular antioxidant defenses and improve overall cellular function . At high doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where a specific dosage range leads to beneficial effects, while doses above this range result in adverse outcomes .
Metabolic Pathways
1,3,5-Tris(3-iodophenyl)benzene is involved in several metabolic pathways, primarily related to its iodine content. It can interact with enzymes involved in iodine metabolism, such as iodothyronine deiodinases, which play a role in thyroid hormone regulation . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.
属性
IUPAC Name |
1,3,5-tris(3-iodophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15I3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUNFCULUCQLBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CC(=CC(=C2)C3=CC(=CC=C3)I)C4=CC(=CC=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15I3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699641 | |
| Record name | 1,3,5-tris(3-iodophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855239-61-1 | |
| Record name | 1,3,5-tris(3-iodophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine](/img/structure/B1454076.png)


![6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1454083.png)


![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)


![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)



